molecular formula C14H12FNO3S2 B2521808 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448064-68-3

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2521808
CAS No.: 1448064-68-3
M. Wt: 325.37
InChI Key: MNTZDWTVQJYXFZ-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a combination of fluorophenyl, sulfonyl, azetidinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the azetidinone core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl and thiophenyl groups are then introduced through substitution reactions, often using reagents like fluorobenzene and thiophene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide, while reduction of the sulfonyl group can produce a thiophenyl sulfide.

Scientific Research Applications

Chemistry

In chemistry, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Phenylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
  • (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
  • (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to biological targets. This makes it a unique and valuable compound for various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTZDWTVQJYXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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